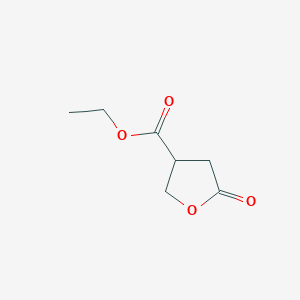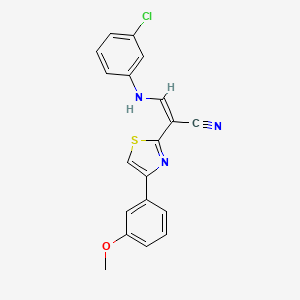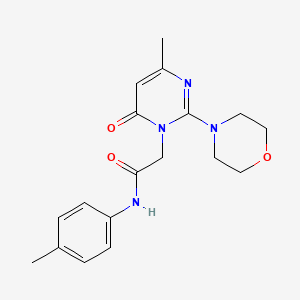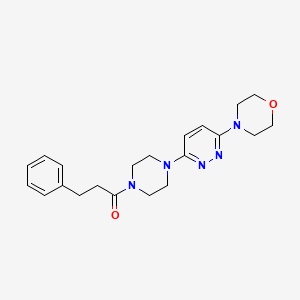
Ethyl 5-oxooxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-oxooxolane-3-carboxylate, also known as Ethyl 5-oxazolecarboxylate, is a chemical compound with the molecular formula C6H7NO3 . It has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da . It is used as a pharmaceutical and organic intermediate .
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxooxolane-3-carboxylate consists of a five-membered ring with oxygen and nitrogen atoms . It contains a total of 31 bonds, including 16 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 1 five-membered ring, 2 esters (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 5-oxooxolane-3-carboxylate has a molecular formula of C6H7NO3, an average mass of 141.125 Da, and a monoisotopic mass of 141.042587 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
Anticancer Potential
Research has demonstrated the anticancer capabilities of compounds structurally related to ethyl 5-oxooxolane-3-carboxylate. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs were found to mitigate drug resistance and synergize with cancer therapies in leukemia cells. The synthesis of these compounds involves modifications to improve cytotoxicity against a range of hematologic and solid tumor cells, offering a promising avenue for treating cancers with multiple drug resistance (Das et al., 2009).
Antimalarial and Antimycobacterium Activity
Derivatives of ethyl 5-oxooxolane-3-carboxylate have shown potential in combating malaria and mycobacterium infections. A study on ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives revealed their in vitro activity against P. falciparum and antimycobacterium, along with evaluations of cytotoxic activity, which indicates their potential in developing new antimalarial and antimicrobial agents (Ningsanont et al., 2003).
Synthesis of Functionalized Compounds
Ethyl 5-oxooxolane-3-carboxylate derivatives have been utilized in the synthesis of various functionalized compounds. For example, the phosphine-catalyzed [4 + 2] annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines yielded ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the versatility of ethyl 5-oxooxolane-3-carboxylate derivatives in organic synthesis (Zhu et al., 2003).
Antimicrobial and Enzyme Inhibition
Compounds synthesized from ethyl 5-oxooxolane-3-carboxylate derivatives have been explored for their antimicrobial properties and enzyme inhibition capabilities. A notable study reports the synthesis of novel chromone-pyrimidine coupled derivatives showing significant in vitro antifungal and antibacterial activity. These findings not only underscore the antimicrobial potential of these compounds but also their non-cytotoxic nature, making them suitable for further development as oral drug candidates (Tiwari et al., 2018).
Chiral Compound Synthesis
The ability to synthesize chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones using ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates highlights the importance of ethyl 5-oxooxolane-3-carboxylate in creating enantiomerically pure compounds. This process involves N-acylation and UV irradiation, showcasing the compound's utility in synthesizing structurally complex and stereochemically specific molecules (Cox et al., 2003).
Safety and Hazards
Ethyl 5-oxooxolane-3-carboxylate is harmful if inhaled, in contact with skin, or if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. In case of contact, it is advised to wash off with soap and plenty of water .
将来の方向性
While specific future directions for Ethyl 5-oxooxolane-3-carboxylate were not found, a study on a related compound, Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, provides insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester . This could potentially guide future research and applications of Ethyl 5-oxooxolane-3-carboxylate.
特性
IUPAC Name |
ethyl 5-oxooxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)5-3-6(8)11-4-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESAUDRCHNHLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxooxolane-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)
![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)

![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)
![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)




![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)